Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate
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Description
Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20ClNO5S and its molecular weight is 313.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Homochiral Amino Acid Derivatives
Tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate derivatives have been utilized in the highly stereoselective hydroformylation of oxazoline derivatives to produce homochiral amino acid derivatives with significant synthetic value. This process involves homogeneous transition-metal-catalyzed reactions, emphasizing the compound's role in creating intermediates for further chemical synthesis (Kollár & Sándor, 1993).
Structural Modification for Cytotoxic Activity
Another study focused on the structural modification of tert-butyl ester derivatives to introduce N,N-dimethylaminomethylene groups, resulting in compounds with weak or no cytotoxic activity against cancer cell monolayers in vitro. This indicates the potential for these derivatives to be further modified for enhanced biological activity (Vorona et al., 2007).
Antibacterial and Anthelmintic Activity Evaluation
The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized by X-ray diffraction, demonstrated moderate anthelmintic and poor antibacterial activities. This highlights the compound's utility in generating bioactive molecules for potential therapeutic applications (Sanjeevarayappa et al., 2015).
Diels-Alder Reaction and Synthesis of Hexahydroindolinones
A study on the preparation and Diels-Alder reaction of 2-amido substituted furan using tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate showcased its application in synthesizing protective amine derivatives and hexahydroindolinones, further illustrating the compound's versatility in organic synthesis (Padwa et al., 2003).
Metal-free Alkoxycarbonylation
The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, where tert-butyl carbazate was used, underscores the adaptability of such compounds in environmentally friendly chemical processes, achieving efficient preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Properties
IUPAC Name |
tert-butyl 3-(2-chlorosulfonylethoxy)-3-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO5S/c1-10(2,3)18-9(14)13-7-11(4,8-13)17-5-6-19(12,15)16/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTCFRYASXTTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.